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molecular formula C14H10N2O3 B4658093 3-[(3-nitrobenzyl)oxy]benzonitrile

3-[(3-nitrobenzyl)oxy]benzonitrile

Cat. No. B4658093
M. Wt: 254.24 g/mol
InChI Key: NJOUACYQBDIRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07396844B1

Procedure details

1.70 g (10.0 mmol) of 3-nitrobenzyl chloride, 1.48 g (12.4 mmol) of 3-cyanophenol and 3.58 g (25.9 mmol) of potassium carbonate were suspended in 80 ml of dimethylformamide, and the resultant suspension was stirred at 95° C. overnight. After leaving the suspension to cool, 150 ml of water was added to the suspension, and the solid formed was taken by the filtration. The solid was washed with 100 ml of water and then 20 ml of ethyl acetate, and dried under reduced pressure to obtain the title compound.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
3.58 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Cl)([O-:3])=[O:2].[C:12]([C:14]1[CH:15]=[C:16]([OH:20])[CH:17]=[CH:18][CH:19]=1)#[N:13].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][O:20][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][CH:17]=1)[C:12]#[N:13])([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCl)C=CC1
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)O
Step Three
Name
Quantity
3.58 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After leaving the suspension
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was taken by the filtration
WASH
Type
WASH
Details
The solid was washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
20 ml of ethyl acetate, and dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(COC=2C=C(C#N)C=CC2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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